REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[Cu][C:10]#[N:11]>CN(C=O)C>[C:10]([C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1)#[N:11]
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C=O
|
Name
|
copper(I) cyanide
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
130 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo in a rotary evaporator at 400C
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted overnight
|
Duration
|
8 (± 8) h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the yellow solution was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the resulting yellow solid was recrystallized frome ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(SC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |